5-Methyl-2-(trifluoromethyl)cinnamic acid

Descripción

Chemical Identity and Nomenclature

5-Methyl-2-(trifluoromethyl)cinnamic acid represents a structurally complex cinnamic acid derivative characterized by the presence of both methyl and trifluoromethyl substituents on the aromatic ring system. The compound possesses the molecular formula C₁₁H₉F₃O₂ and exhibits a molecular weight of 230.18 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid, indicating the trans configuration of the alkene double bond within the propenoic acid chain.

The structural architecture of this compound features a cinnamic acid backbone with strategic substitution patterns that significantly influence its chemical and physical properties. The trifluoromethyl group occupies the ortho position (position 2) relative to the vinyl substituent, while the methyl group is positioned at the meta location (position 5) on the benzene ring. This specific substitution pattern creates a unique electronic environment that affects both reactivity and potential biological activity.

The compound demonstrates geometric isomerism due to the presence of the carbon-carbon double bond in the propenoic acid chain. The (E)-configuration represents the thermodynamically favored form, where the carboxylic acid group and the substituted aromatic ring are positioned on opposite sides of the double bond. This stereochemical arrangement is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

Historical Context in Fluorinated Organic Compounds

The development of fluorinated organic compounds has undergone remarkable evolution since the early nineteenth century, establishing a foundation for understanding compounds like this compound within the broader context of organofluorine chemistry. The historical trajectory of fluorine incorporation into organic molecules began with pioneering work in the 1830s, when the first organofluorine compound was synthesized through the reaction of dimethyl sulfate with potassium fluoride, yielding fluoromethane.

Alexander Borodin's groundbreaking contribution in 1862 established the fundamental halogen exchange methodology that would later become central to fluorochemical synthesis. His work on the nucleophilic replacement of chlorine with fluoride ions in benzoyl chloride to produce benzoyl fluoride represented the first systematic approach to carbon-fluorine bond formation through substitution reactions. This methodological foundation provided the conceptual framework for the synthetic strategies employed in preparing complex fluorinated aromatics such as this compound.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolytic methods marked a pivotal moment in fluorine chemistry. Moissan's successful electrolysis of anhydrous hydrogen fluoride containing potassium hydrogen difluoride opened new avenues for direct fluorination reactions, although the extreme reactivity of elemental fluorine initially limited its synthetic applications. The subsequent development of controlled fluorination techniques using diluted fluorine gas in nitrogen atmospheres during the early twentieth century enabled more sophisticated synthetic transformations.

The strategic importance of fluorinated compounds became evident during World War II, when the Manhattan Project necessitated the development of materials resistant to uranium hexafluoride. This period witnessed the emergence of large-scale fluorochemical production and the development of cobalt trifluoride-mediated fluorination processes. These advances in fluorination methodology ultimately facilitated the synthesis of complex aromatic fluorinated compounds, including substituted cinnamic acid derivatives.

The introduction of trifluoromethyl groups into aromatic systems represents a more recent development in organofluorine chemistry. The trifluoromethyl group's unique electronic properties, including its strong electron-withdrawing character and exceptional metabolic stability, have made it a privileged structural motif in pharmaceutical and agrochemical research. The incorporation of trifluoromethyl substituents into cinnamic acid frameworks, as exemplified by this compound, demonstrates the continued evolution of fluorochemical synthesis toward increasingly sophisticated molecular architectures.

Position in Cinnamic Acid Derivative Research

Cinnamic acid derivatives occupy a central position in contemporary medicinal chemistry research due to their remarkable structural diversity and broad spectrum of biological activities. The fundamental cinnamic acid scaffold, characterized by a benzene ring attached to an acrylic acid functional group, provides an exceptionally versatile platform for chemical modification. The presence of multiple reactive sites, including the aromatic ring, the alkene double bond, and the carboxylic acid functionality, enables extensive structural diversification through various synthetic approaches.

Recent research has demonstrated that cinnamic acid derivatives exhibit significant therapeutic potential across multiple disease areas, including cancer, bacterial infections, diabetes, and neurological disorders. The biological efficacy of these compounds has been attributed to their ability to interact with diverse molecular targets through multiple mechanisms of action. The structural modifications possible within the cinnamic acid framework allow for fine-tuning of pharmacological properties, including selectivity, potency, and metabolic stability.

The incorporation of fluorinated substituents into cinnamic acid derivatives represents a particularly important research direction. Fluorine substitution can dramatically alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, has gained prominence as a bioisostere for various functional groups, offering enhanced metabolic resistance while maintaining or improving biological activity.

This compound exemplifies the sophisticated approach to cinnamic acid derivative design, incorporating both traditional methyl substitution and advanced trifluoromethyl functionalization. This dual substitution pattern creates a unique molecular environment that may confer distinct biological properties compared to simpler cinnamic acid derivatives. The strategic positioning of these substituents on the aromatic ring system allows for precise modulation of electronic and steric effects.

Contemporary synthetic methodologies for preparing fluorinated cinnamic acid derivatives have evolved significantly, incorporating advanced catalytic systems, photocatalytic processes, and environmentally sustainable approaches. The development of efficient synthetic routes to compounds like this compound reflects the growing sophistication of organofluorine synthesis and the increasing demand for fluorinated building blocks in drug discovery programs.

The research landscape surrounding cinnamic acid derivatives continues to expand, with particular emphasis on structure-activity relationship studies that elucidate the molecular determinants of biological activity. The systematic investigation of fluorinated cinnamic acid derivatives, including this compound, contributes to the growing understanding of how fluorine substitution patterns influence pharmacological properties and therapeutic potential.

Research Significance and Objectives

The research significance of this compound extends across multiple dimensions of contemporary chemical and biological investigation. This compound represents a convergence of several important research themes, including the development of fluorinated pharmaceuticals, the exploration of cinnamic acid derivative biology, and the advancement of synthetic methodologies for complex aromatic systems. The unique structural features of this compound position it as a valuable tool for investigating structure-activity relationships in fluorinated aromatic carboxylic acids.

From a synthetic chemistry perspective, this compound serves as an important model compound for developing and optimizing synthetic methodologies for multi-substituted aromatic systems. The presence of both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) substituents creates a complex electronic environment that challenges conventional synthetic approaches. Recent advances in electrochemical decarboxylative trifluoromethylation have provided new strategies for accessing such compounds, with particular emphasis on reducing reagent loadings and improving reaction efficiency.

The compound's potential as a building block for further synthetic elaboration represents another significant research objective. β-(Trifluoromethyl)styrenes, which can be derived from cinnamic acid derivatives through decarboxylative processes, serve as versatile intermediates for the synthesis of more complex fluorinated molecules. The electron-deficient nature of the carbon-carbon double bond in these systems enables diverse transformations, including cycloaddition reactions and nucleophilic additions that can lead to structurally complex products.

| Research Area | Significance | Potential Applications |

|---|---|---|

| Synthetic Methodology | Development of fluorination strategies | Advanced organofluorine synthesis |

| Structure-Activity Studies | Understanding fluorine effects on biological activity | Drug design optimization |

| Building Block Chemistry | Platform for complex molecule synthesis | Pharmaceutical intermediate preparation |

| Mechanistic Investigation | Elucidation of reaction pathways | Process optimization and scale-up |

The biological research objectives associated with this compound focus primarily on understanding how the specific substitution pattern influences pharmacological properties. The cinnamic acid scaffold has demonstrated activity against various therapeutic targets, including prostanoid receptors, where structural modifications can significantly impact selectivity and potency. The incorporation of trifluoromethyl groups has been shown to enhance metabolic stability and improve pharmacokinetic properties in related systems.

Computational studies represent an increasingly important component of research involving fluorinated cinnamic acid derivatives. Theoretical investigations can provide insights into the electronic structure, conformational preferences, and reactivity patterns of these compounds. Such studies are particularly valuable for understanding the mechanistic basis of synthetic transformations and for predicting the biological activity of novel derivatives.

The environmental and sustainability aspects of this compound research reflect broader concerns in contemporary chemistry. The development of green synthetic methodologies, including mechanochemical approaches and solvent-free reactions, represents an important research objective for fluorinated compound synthesis. These considerations are particularly relevant given the persistent nature of many organofluorine compounds and the need for responsible chemical practices.

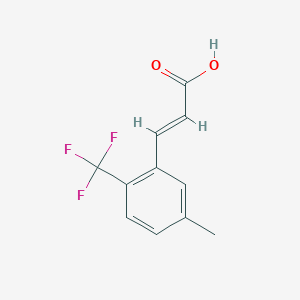

Structure

2D Structure

Propiedades

IUPAC Name |

(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDCFLMGKPCCR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Method

The preparation method for m-trifluoromethyl cinnamic acid involves an aldol reaction. The process includes adding 17.41g of m-Trifluoromethylbenzaldehyde (0.1mol) into a four-hole boiling flask along with 68.0mL of tetrahydrofuran and 3.04g of DBU (0.02mol). Then, 11.01g of freshly distilled acetaldehyde (0.25mol) is added with stirring at room temperature (20~25°C) for 48 hours. The reaction is monitored by HPLC until the raw material disappears, at which point the reaction is terminated.

Purification

Excess acetaldehyde and solvent are removed via vacuum distillation at a temperature less than 30°C. Subsequently, 1mol/L hydrochloric acid is added to adjust the pH to 3-5. The mixture is extracted with dichloromethane, and the organic phase is concentrated under reduced pressure to remove the solvent. Finally, the product is obtained through vacuum rectification, yielding 15.0g of a colorless oil with 98.5% purity (as determined by HPLC) and a yield of 75.0%.

Alternative methods and comparative examples

Table 1 outlines variations in the preparation of m-trifluoromethyl cinnamaldehyde using different catalysts and solvents:

| Example 1 | Example 2 | Example 3 | Example 4 | Example 5 | Example 6 | Example 7 | |

|---|---|---|---|---|---|---|---|

| Meta-trifluoromethyl benzaldehyde | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g |

| Acetaldehyde | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g |

| DBU | 3.04g | / | / | 3.04g | 3.04g | 1.52g | 9.12g |

| Triethylamine | / | 2.02g | / | / | / | / | / |

| Diisopropylethylamine | / | / | 2.58g | / | / | / | / |

| Tetrahydrofuran (THF) | 68.0mL | 68.0mL | 68.0mL | / | / | 68.0mL | 68.0mL |

| Methanol | / | / | / | 68.0mL | / | / | / |

| Methyl tert-butyl ether | / | / | / | / | 68.0mL | / | / |

| Weight (D) | 15.0g | 11.4g | 12.4g | 10.8g | 13.6g | 14.0g | 14.8g |

| Purity of | 98.5% | 98.1% | 98.2% | 98.0% | 98.3% | 98.4% | 98.6% |

| Yield of | 75.0% | 57.0% | 62.0% | 54.0% | 68.0% | 70.0% | 74.0% |

Table 2 illustrates a comparative analysis using different bases in the reaction:

| Example 1 | Comparative example 3 | Comparative example 4 | Comparative example 5 | Comparative example 6 | Comparative example 7 | Comparative example 8 | |

|---|---|---|---|---|---|---|---|

| Meta-trifluoromethyl benzaldehyde | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g | 17.41g |

| Acetaldehyde | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g | 11.01g |

| DBU | 3.04g | 3.04g | / | / | / | / | / |

| Sodium hydroxide | / | / | 0.8g | 0.8g | / | / | / |

| Potassium hydroxide | / | / | / | / | 1.12g | / | / |

| Potassium carbonate | / | / | / | / | / | 2.76g | / |

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The trifluoromethyl and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Aplicaciones Científicas De Investigación

5-Methyl-2-(trifluoromethyl)cinnamic acid has demonstrated various biological activities, particularly in phytotoxicity and antimicrobial properties. A study highlighted its role in inhibiting the growth of C. campestris, a pathogen affecting plants. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the inhibitory effects compared to its parent compounds .

Industrial Applications

The compound's unique properties make it a candidate for various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as an intermediate in synthesizing hydrochloric acid cinacalcet highlights its importance in medicinal chemistry .

Potential Industrial Uses

- Pharmaceuticals : Used as an intermediate in drug synthesis.

- Agrochemicals : Potential use in developing herbicides or pesticides due to its phytotoxic properties.

- Material Science : Investigated for use in developing new materials with specific chemical properties.

Case Studies

Case Study 1: Synthesis Efficiency

A comparative analysis of different synthesis methods for this compound revealed that using DBU as a catalyst significantly improved both yield and purity compared to traditional methods involving more complex steps and reagents .

Case Study 2: Biological Evaluation

In a study evaluating the biological activity of various cinnamic acid derivatives, it was found that this compound exhibited superior growth inhibition against C. campestris when compared to other derivatives, underscoring its potential as a bioactive compound .

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(trifluoromethyl)cinnamic acid and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to antifungal effects . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparación Con Compuestos Similares

Comparison with Similar Cinnamic Acid Derivatives

Structural Variations and Substituent Effects

The biological and chemical properties of cinnamic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Cinnamic Acid Derivatives

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 5-Methyl-2-(trifluoromethyl)cinnamic acid | 5-CH₃, 2-CF₃ | 230.19 | Methyl, trifluoromethyl |

| 2-(Trifluoromethyl)cinnamic acid | 2-CF₃ | 216.15 | Trifluoromethyl |

| 3-(Trifluoromethyl)cinnamic acid | 3-CF₃ | 216.15 | Trifluoromethyl |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-CF₃ | 216.15 | Trifluoromethyl |

| 4-(Dimethylamino)cinnamic acid | 4-N(CH₃)₂ | 207.22 | Dimethylamino (electron-donating) |

| 3,4-Dihydroxycinnamic acid (caffeic acid) | 3-OH, 4-OH | 180.16 | Dihydroxy (antioxidant moieties) |

Key Observations :

- Electron-withdrawing vs. donating groups: The CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas methyl (CH₃) and dimethylamino (N(CH₃)₂) groups are electron-donating, altering reactivity and binding interactions .

Pharmacological Activities

Gastric Emptying and Antiulcer Effects

Studies on CF₃-substituted cinnamic acids reveal position-dependent efficacy:

- 3-(Trifluoromethyl)cinnamic acid showed the highest gastric emptying percentage (73.8 ± 6.3%) at 200 mg/kg, outperforming the 2-CF₃ isomer (61.1 ± 14.2%) and the control (61.0 ± 10.2%) .

Table 2: Gastric Emptying Activity of CF₃-Substituted Analogs

| Compound | Gastric Emptying (%) | Dosage (mg/kg) |

|---|---|---|

| Control | 61.0 ± 10.2 | - |

| 2-(Trifluoromethyl)cinnamic acid | 61.1 ± 14.2 | 200 |

| 3-(Trifluoromethyl)cinnamic acid | 73.8 ± 6.3 | 200 |

| trans-4-(Trifluoromethyl)cinnamic acid | 70.9 ± 7.8 | 200 |

Antioxidant and Antacid Properties

- 3,4-Dihydroxycinnamic acid exhibited superior radical scavenging (IC₅₀ = 24.5 µg/mL) due to its catechol structure, whereas CF₃-substituted analogs showed negligible antioxidant activity .

- 4-(Dimethylamino)cinnamic acid demonstrated the highest antacid activity (34.0% inhibition), attributed to its proton-donating dimethylamino group .

Physicochemical and Commercial Considerations

- Lipophilicity: The CF₃ group increases lipophilicity, enhancing membrane permeability. The methyl group in this compound may further elevate logP values compared to non-methylated CF₃ analogs .

- Synthesis and Availability : While 2-CF₃, 3-CF₃, and 4-CF₃ analogs are commercially available (e.g., Alfa Aesar, Wako), this compound is listed as discontinued, limiting its accessibility for research .

Actividad Biológica

5-Methyl-2-(trifluoromethyl)cinnamic acid is an organic compound characterized by its unique molecular structure, which includes both methyl and trifluoromethyl substituents. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula: C₁₁H₉F₃O₂

- Molecular Weight: 230.19 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to disrupt fungal cell membranes by interacting with ergosterol, leading to compromised membrane integrity and subsequent antifungal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of cinnamic acids, including this compound, showed broad-spectrum activity against various bacterial strains. The compound's ability to inhibit the growth of pathogens like Staphylococcus aureus highlights its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Activity (IC50) |

|---|---|---|

| This compound | S. aureus | 15 µM |

| Cinnamic Acid | E. coli | 25 µM |

Antifungal Activity

The antifungal potential of this compound has been evaluated against several fungal species. In vitro studies revealed that this compound exhibited potent antifungal activity, with a minimum inhibitory concentration (MIC) significantly lower than that of many standard antifungal agents. For instance, it demonstrated an MIC of 31.25 µg/ml against Candida albicans, indicating its efficacy in combating fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human liver hepatocellular carcinoma (HepG2) cells, this compound derivatives showed cytotoxic effects with IC50 values ranging from 2.19 to 3.11 µM, suggesting a strong potential for further development as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | HepG2 | 2.19 |

| Harmicine | HepG2 | >250 |

Case Study: Gastric Lesion Protection

A significant study evaluated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol in mice. The results indicated that compounds similar to this compound significantly reduced gastric lesion indices compared to controls, demonstrating their potential in gastroprotective applications .

Case Study: Structure-Activity Relationship (SAR)

A recent SAR study highlighted the importance of structural modifications in enhancing the biological activity of cinnamic acid derivatives. The presence of trifluoromethyl and methyl groups was found to influence the potency of these compounds against various biological targets, reinforcing the significance of chemical structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-methyl-2-(trifluoromethyl)cinnamic acid to achieve high purity (>95%)?

- Methodology : Use regioselective Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the trifluoromethyl group. Monitor reaction progress via HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive to enhance peak resolution . Purify via recrystallization in ethanol/water mixtures, leveraging differences in solubility between intermediates and the final product . Validate purity using H₁-NMR (δ 6.5–7.8 ppm for aromatic protons) and LC-MS to confirm molecular weight (MW: 244.17 g/mol) .

Q. What analytical techniques are recommended for characterizing the stability of this compound under varying pH conditions?

- Methodology : Perform accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) at 40°C for 14 days. Analyze degradation products via UPLC-PDA-MS with a C18 column (ACN/0.1% FA gradient). Track trifluoromethyl group stability using ¹⁹F-NMR (δ -60 to -70 ppm for CF₃) . Compare results to structurally similar compounds like 4-(trifluoromethyl)cinnamic acid, which shows hydrolytic stability at neutral pH but degrades under alkaline conditions .

Q. How does the trifluoromethyl group influence the solubility profile of this compound in polar vs. non-polar solvents?

- Methodology : Conduct solubility tests in solvents like DMSO, ethanol, and hexane using gravimetric analysis. The trifluoromethyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., logP ~2.8). For aqueous solubility, use co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodology : Screen against Gram-positive/negative bacteria (MIC assay) and mammalian cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition). Use cinnamic acid derivatives as positive controls . Ensure compound stability in DMSO stocks by verifying no precipitation or degradation via UV-Vis (λmax ~280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

- Methodology :

- Step 1 : Verify compound integrity post-assay (e.g., LC-MS to rule out decomposition).

- Step 2 : Standardize assay conditions (e.g., serum-free media to avoid protein binding).

- Step 3 : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).

- Example : Inconsistent COX-2 inhibition data may arise from differential cell permeability or off-target effects. Use fluorescence polarization assays to measure direct enzyme binding .

Q. What computational approaches predict the reactivity of the trifluoromethyl group in catalytic reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states during cross-coupling reactions. Compare activation energies for CF₃ vs. CH₃ substituents. Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .

Q. How to design experiments assessing environmental interactions (e.g., adsorption on indoor surfaces)?

- Methodology : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like stainless steel or PVC. Simulate indoor conditions (25°C, 50% RH) and analyze surface residues via ToF-SIMS. Reference studies on 3,4,5-trimethoxycinnamic acid show hydrophobic interactions dominate adsorption .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytics : Implement PAT tools (e.g., inline FTIR) to monitor reaction endpoints.

- Crystallization Control : Use seed crystals and controlled cooling rates to ensure uniform particle size distribution.

- Case Study : Kanto Reagents’ protocols for >95% purity 4-(trifluoromethyl)cinnamic acid involve strict temperature gradients during recrystallization .

Key Considerations

- Safety : Handle with PPE due to potential irritancy (similar to 5-amino-2-chloro-4-fluorobenzoic acid; avoid inhalation) .

- Data Validation : Cross-reference CAS Registry data (e.g., 16642-92-5 for analogs) with PubChem/DSSTox entries to ensure accuracy .

- Advanced Techniques : For nanoscale surface interactions, employ AFM or microspectroscopic imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.